REACTION_CXSMILES
|
[C:1]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:2]([N:7]=[C:8]=[O:9])=[CH:3][CH:4]=[CH:5][CH:6]=1.[CH2:16]([N:23]1[CH2:28][CH2:27][CH:26]([OH:29])[CH2:25][CH2:24]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C(#N)C>[C:1]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][C:8](=[O:9])[O:29][CH:26]1[CH2:27][CH2:28][N:23]([CH2:16][C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH2:24][CH2:25]1
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Name
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|
Quantity
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8 g
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Type
|
reactant
|
Smiles
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C=1(C(=CC=CC1)N=C=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
40 mL
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Type
|
solvent
|
Smiles
|
C(C)#N
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Name
|
|
Quantity
|
9.8 g
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Type
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reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)O
|
Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
In a 50 ml sealed tube
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Type
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CUSTOM
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Details
|
the tube was partially immersed in a silicon oil bath
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Type
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TEMPERATURE
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Details
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the reaction mixture was cooled
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
|
C1(=C(C=CC=C1)NC(OC1CCN(CC1)CC1=CC=CC=C1)=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |